YSPWTNF versus Native RIP (YSPXTNF): Defined Sequence Enables Reproducible Synthetic Production
The native RNAIII-inhibiting peptide isolated from coagulase-negative staphylococci was identified with the sequence YSPXTNF, where X represents an unidentified residue [1]. The synthetic analogue YSPWTNF replaces this unknown residue with tryptophan (W) at position 5, producing a chemically defined, fully characterized compound suitable for reproducible synthesis and quality-controlled procurement [1].
| Evidence Dimension | Sequence definition and synthetic reproducibility |
|---|---|
| Target Compound Data | Fully defined sequence: H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH (YSPWTNF) |
| Comparator Or Baseline | Native RIP: YSPXTNF (X = unidentified residue) |
| Quantified Difference | Target compound contains defined Trp residue at position 5 versus undefined X in native RIP |
| Conditions | Sequence identification via mass spectrometry and biochemical characterization of native RIP |
Why This Matters
Procurement of a chemically defined, reproducible synthetic peptide ensures batch-to-batch consistency and experimental reproducibility, whereas native RIP isolation yields variable and undefined material unsuitable for standardized research.
- [1] Gov Y, Bitler A, Dell'Acqua G, Torres JV, Balaban N. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis. Peptides. 2001 Oct;22(10):1609-20. doi: 10.1016/s0196-9781(01)00496-x. PMID: 11587789. View Source
